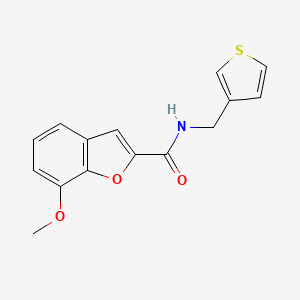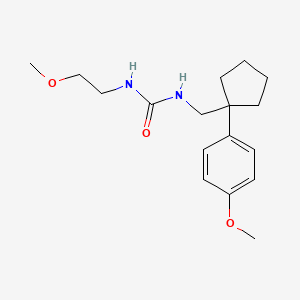
4-(4-cyano-5-(ethylamino)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(4-cyano-5-(ethylamino)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide” is a chemical substance with the CAS number 941240-14-8 . It is used in scientific research and has a variety of applications, ranging from drug development to catalysis.
Synthesis Analysis
The synthesis of new 5-amino-4-cyanoxazoles, such as the compound , relies on a two-step sequence. This includes the heterocyclization of 2-amido-3,3-dichloroacrylonitriles with aliphatic secondary amines (dimethylamine, morpholine), primary aliphatic amines with active functional groups (2-aminoethanol and glycine ethyl ester), and aniline .Molecular Structure Analysis
The molecular structure of this compound includes a carboxylate group at the C-2 position of 5-amino-4-cyanoxazoles, connected to the heterocycle directly or through an aliphatic linker . This carboxylic group is an attractive motif that can be found in a variety of drug-relevant compounds .Chemical Reactions Analysis
The compound has wide synthetic applicability. Efficient transformations of selected trisubstituted compounds were used to demonstrate their rich synthetic potential. For example, they can serve as precursors to 2-(4-cyano-5-(dimethylamino)oxazol-2-yl)acetamides, oxazole-containing macrocyclic structures, 2-(oxazol-2-yl)acetamides, amino pyrazoles, 3-(4-cyano-5-aminoxazol-2-yl)coumarins, and oxazole amino acids .Applications De Recherche Scientifique
Synthesis and Biological Activity
Cyclooxygenase-2 Inhibitors
A study by Hashimoto et al. (2002) focused on the synthesis of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives, highlighting the introduction of a fluorine atom to increase COX-1/COX-2 selectivity, leading to the identification of a potent COX-2 inhibitor, JTE-522, for the treatment of rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).
Carbonic Anhydrase Inhibitors
Research by Sapegin et al. (2018) described the synthesis of [1,4]oxazepine-based primary sulfonamides, showcasing their strong inhibition of human carbonic anhydrases, crucial for therapeutic applications in conditions like glaucoma, epilepsy, and diuretic issues (Sapegin et al., 2018).
Anticancer Activity
A study on 4-(4-(substituted)-1H-1,2,3-triazol-1-yl)-N-phenethylbenzenesulfonamide derivatives by Pingaew et al. (2013) revealed significant cytotoxic activity against cancer cell lines, providing insights into the development of novel anticancer agents (Pingaew et al., 2013).
Molecular Docking and Synthesis
Enaminones Synthesis
Hassan (2014) explored the synthesis and molecular docking studies of novel heterocyclic compounds containing the sulfonamide moiety, aiming at Cyclooxygenase (COX-2) inhibition. This research emphasizes the potential of sulfonamide derivatives in designing new pharmacophores (Hassan, 2014).
Novel Schiff Bases
Enzyme Inhibition
Alyar et al. (2019) synthesized new Schiff bases derived from sulfamethoxazole and sulfisoxazole, assessing their enzyme inhibition activities. These compounds were found to inhibit cholesterol esterase, tyrosinase, and α-amylase activities, suggesting potential therapeutic applications (Alyar et al., 2019).
Orientations Futures
Propriétés
IUPAC Name |
4-[4-cyano-5-(ethylamino)-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c1-4-16-14-12(9-15)17-13(21-14)10-5-7-11(8-6-10)22(19,20)18(2)3/h5-8,16H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZSQSZYPFAWHHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(N=C(O1)C2=CC=C(C=C2)S(=O)(=O)N(C)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-cyano-5-(ethylamino)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,4-dimethylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2548335.png)

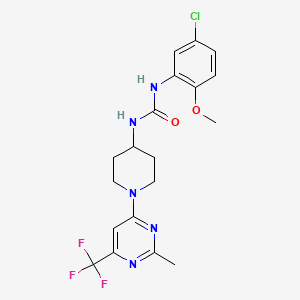
![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-morpholin-4-ylmethanone](/img/structure/B2548341.png)

![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 5-bromothiophene-2-carboxylate](/img/structure/B2548343.png)
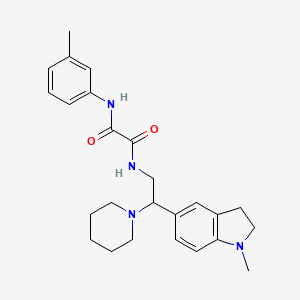

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2548348.png)
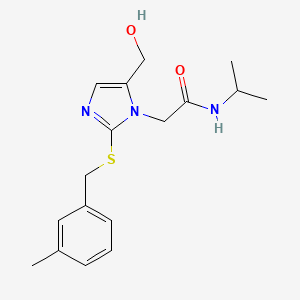
![Methyl 6-(furan-2-yl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B2548352.png)
